molecular formula C12H18O8 B3327586 5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) CAS No. 35415-16-8

5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)

Cat. No.: B3327586
CAS No.: 35415-16-8
M. Wt: 290.27 g/mol
InChI Key: OOJSIGOQYDAFDS-UHFFFAOYSA-N
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Description

5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) is a chemical compound characterized by its unique structure, which includes two 5-oxopentanoic acid groups connected by an ethane-1,2-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) typically involves the reaction of 5-oxopentanoic acid derivatives with ethane-1,2-diol under specific conditions. One common method is the esterification reaction, where the carboxylic acid groups of 5-oxopentanoic acid react with the hydroxyl groups of ethane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of coordination polymers and other complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) involves its interaction with various molecular targets. The compound’s oxy groups can form hydrogen bonds or coordinate with metal ions, influencing the structure and function of the resulting complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5,5’-[Methylene-bis(oxy)]bis(5-oxopentanoic acid): Similar structure but with a methylene linker instead of ethane-1,2-diyl.

    5,5’-[Propane-1,3-diylbis(oxy)]bis(5-oxopentanoic acid): Contains a propane-1,3-diyl linker.

Uniqueness

5,5’-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid) is unique due to its ethane-1,2-diyl linker, which provides specific spatial and electronic properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the synthesis of specialized coordination polymers and other advanced materials.

Properties

IUPAC Name

5-[2-(4-carboxybutanoyloxy)ethoxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c13-9(14)3-1-5-11(17)19-7-8-20-12(18)6-2-4-10(15)16/h1-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJSIGOQYDAFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)OCCOC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709441
Record name 5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35415-16-8
Record name Pentanedioic acid, 1,2-ethanediyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35415-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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